Enasidenib

Description

This compound is an orally available treatment for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) with specific mutations in the isocitrate dehydrogenase 2 (IDH2) gene, which is a recurrent mutation detected in 12-20% of adult patients with AML. Patients eligible for this treatment are selected by testing the presence of IDH2 mutations in the blood or bone marrow. This small molecule acts as an allosteric inhibitor of mutant IDH2 enzyme to prevent cell growth, and it also has shown to block several other enzymes that play a role in abnormal cell differentiation. First developed by Agios Pharmaceuticals and licensed to Celgene, this compound was approved by U.S. Food and Drug Administration on August 1, 2017.

This compound is an Isocitrate Dehydrogenase 2 Inhibitor. The mechanism of action of this compound is as an Isocitrate Dehydrogenase 2 Inhibitor.

This compound is an orally available small molecule inhibitor of isocitrate dehydrogenase and antineoplastic agent that is used in the therapy of selected cases of acute myeloid leukemia (AML). This compound is associated with a moderate rate of serum aminotransferase elevations during therapy and rare instances of clinically apparent acute liver injury.

This compound is an orally available inhibitor of specific mutant forms of the mitochondrial enzyme isocitrate dehydrogenase type 2 (IDH2), with potential antineoplastic activity. Upon administration, this compound specifically inhibits various mutant forms of IDH2, including the IDH2 variants R140Q, R172S, and R172K, which inhibits the formation of 2-hydroxyglutarate (2HG). This may lead to both an induction of cellular differentiation and an inhibition of cellular proliferation in IDH2-expressing tumor cells. IDH2, an enzyme in the citric acid cycle, is mutated in a variety of cancers; it initiates and drives cancer growth by blocking differentiation and the production of the oncometabolite 2HG.

Structure

3D Structure

Properties

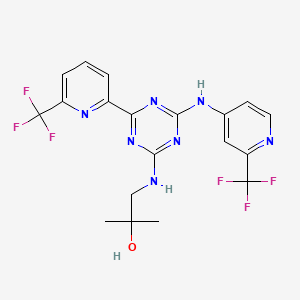

IUPAC Name |

2-methyl-1-[[4-[6-(trifluoromethyl)pyridin-2-yl]-6-[[2-(trifluoromethyl)pyridin-4-yl]amino]-1,3,5-triazin-2-yl]amino]propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F6N7O/c1-17(2,33)9-27-15-30-14(11-4-3-5-12(29-11)18(20,21)22)31-16(32-15)28-10-6-7-26-13(8-10)19(23,24)25/h3-8,33H,9H2,1-2H3,(H2,26,27,28,30,31,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLUUSLLRIQKOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC1=NC(=NC(=N1)C2=NC(=CC=C2)C(F)(F)F)NC3=CC(=NC=C3)C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F6N7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801027942 |

Source

|

| Record name | Enasidenib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446502-11-9 |

Source

|

| Record name | 2-Methyl-1-[[4-[6-(trifluoromethyl)-2-pyridinyl]-6-[[2-(trifluoromethyl)-4-pyridinyl]amino]-1,3,5-triazin-2-yl]amino]-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1446502-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enasidenib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446502119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enasidenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13874 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Enasidenib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENASIDENIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T1SS4E7AG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Enasidenib in Acute Myeloid Leukemia (AML)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular and cellular mechanisms underpinning the therapeutic effect of Enasidenib in Acute Myeloid Leukemia (AML) patients harboring mutations in the isocitrate dehydrogenase 2 (IDH2) gene.

Core Mechanism of Action: From Oncometabolite to Differentiation

This compound is a first-in-class, oral, small-molecule inhibitor that selectively targets mutated IDH2 enzymes.[1][2] Its mechanism is not based on traditional cytotoxicity but on the induction of cellular differentiation, representing a paradigm shift in the treatment of this specific AML subtype.[3][4]

The Pathogenic Role of Mutant IDH2 in AML

In normal hematopoiesis, the wild-type IDH2 enzyme, located in the mitochondria, catalyzes the conversion of isocitrate to α-ketoglutarate (α-KG) as part of the citric acid cycle. However, specific point mutations in the IDH2 gene, most commonly at arginine residues R140 and R172, confer a neomorphic (new) enzymatic function.[1][5]

This mutant IDH2 (mIDH2) enzyme gains the ability to reduce α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG) in an NADPH-dependent manner.[6][7] The accumulation of 2-HG to millimolar concentrations competitively inhibits α-KG-dependent dioxygenases, a large family of enzymes that includes:

-

TET (Ten-Eleven Translocation) family enzymes: Responsible for DNA demethylation.

-

Histone Demethylases (e.g., JmjC domain-containing proteins): Involved in removing methyl groups from histones.

The inhibition of these enzymes by 2-HG leads to widespread DNA and histone hypermethylation.[2][3] This altered epigenetic landscape disrupts normal gene expression, ultimately blocking the differentiation of myeloid precursor cells and promoting leukemogenesis.[1][6]

This compound's Therapeutic Intervention

This compound directly counteracts this pathogenic process. It is a potent and selective inhibitor of the mIDH2 protein.[1][8] By binding to an allosteric site on the mutant enzyme, this compound prevents the catalytic conversion of α-KG to 2-HG.[2]

The primary consequence of this compound administration is a profound and sustained reduction in intracellular and plasma 2-HG levels.[9] This decrease in the oncometabolite relieves the competitive inhibition of α-KG-dependent dioxygenases. The restoration of their function leads to a reversal of the hypermethylation state, which in turn releases the block on myeloid differentiation.[1] Leukemic blasts are then able to mature into functional neutrophils, a process that can be observed in responding patients.[4][9]

Quantitative Data Summary

The clinical efficacy of this compound has been primarily established in the Phase I/II dose-escalation and expansion study (NCT01915498) involving patients with relapsed or refractory (R/R) AML.[3]

Table 1: Efficacy of this compound Monotherapy in Relapsed/Refractory AML[3][4][10][11]

| Clinical Endpoint | Value (All Doses, n=176) |

| Overall Response Rate (ORR) | 40.3% |

| Complete Remission (CR) | 19.3% |

| Median Overall Survival (OS) | 9.3 months |

| Median OS in Patients with CR | 19.7 months |

| Median OS in Patients with PR | 14.7 months |

| Median Duration of Response (DoR) | 5.8 months |

ORR includes CR, CR with incomplete hematologic recovery (CRi), partial remission (PR), and morphologic leukemia-free state.

Table 2: Pharmacodynamic Response to this compound[3][7][9]

| Pharmacodynamic Marker | Result |

| Median 2-HG Suppression (Overall) | 90.6% |

| Median 2-HG Suppression (IDH2-R140) | ~91% - 93% |

| Median 2-HG Suppression (IDH2-R172) | ~53% |

Note: While 2-HG suppression is a clear pharmacodynamic marker of drug activity, the degree of suppression has not been shown to directly correlate with clinical response.[7]

Key Experimental Methodologies

The clinical development of this compound relied on several key assays to confirm its mechanism of action and monitor patient response.

Quantification of 2-Hydroxyglutarate (2-HG)

Objective: To measure the concentration of the oncometabolite 2-HG in patient plasma or serum as a direct pharmacodynamic marker of this compound activity.

Methodology (Liquid Chromatography-Mass Spectrometry - LC-MS/MS):

-

Sample Collection: Patient peripheral blood samples are collected at baseline and at specified time points throughout the treatment cycles.[10]

-

Sample Preparation: Plasma or serum is isolated via centrifugation. Proteins are precipitated using a solvent like methanol or acetonitrile. The supernatant containing metabolites is collected.

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. A reverse-phase column is typically used to separate 2-HG from other metabolites based on its physicochemical properties.

-

Mass Spectrometry Detection: The eluent from the LC system is introduced into a tandem mass spectrometer (MS/MS). The instrument is set to a specific mode (e.g., multiple reaction monitoring) to detect and quantify 2-HG with high sensitivity and specificity by monitoring its unique mass-to-charge ratio and fragmentation pattern.[10][11]

-

Quantification: The concentration of 2-HG in the sample is determined by comparing its signal intensity to that of a standard curve generated from known concentrations of a 2-HG reference standard.

Assessment of Myeloid Differentiation via Flow Cytometry

Objective: To immunophenotypically characterize and quantify the maturation of myeloid cells in bone marrow or peripheral blood, providing evidence of differentiation induction.

Methodology:

-

Sample Preparation: A single-cell suspension is prepared from fresh bone marrow aspirate or peripheral blood. Red blood cells are lysed.

-

Antibody Staining: The cells are incubated with a cocktail of fluorochrome-conjugated monoclonal antibodies targeting specific cell surface and intracellular antigens. A typical AML differentiation panel would include:

-

Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer. The instrument measures the light scatter and fluorescence intensity of thousands of individual cells.

-

Data Analysis: Using specialized software, cell populations are identified and gated based on their unique antigen expression profiles (e.g., CD45 vs. side scatter to identify blasts). The analysis focuses on the decrease in the proportion of immature blast cells (CD34+, CD117+) and a corresponding increase in the proportion of mature neutrophils (e.g., CD15+, CD16+).[14]

Measurement of Mutant IDH2 Variant Allele Frequency (VAF)

Objective: To quantify the fraction of DNA molecules carrying the specific IDH2 mutation in a patient sample over time.

Methodology (Targeted Next-Generation Sequencing - NGS):

-

DNA Extraction: Genomic DNA is extracted from patient bone marrow or peripheral blood cells.

-

Library Preparation: The DNA is fragmented, and adapters are ligated to the ends. A targeted gene panel, including the exons of the IDH2 gene, is used to enrich for the specific DNA regions of interest through hybrid capture or amplicon-based methods.[15][16]

-

Sequencing: The prepared library is sequenced on an NGS platform (e.g., Illumina), generating millions of short DNA reads.

-

Bioinformatic Analysis: The sequencing reads are aligned to the human reference genome. A variant calling pipeline identifies single nucleotide variants in the targeted regions. The VAF is calculated as the percentage of reads that support the mutant allele compared to the total number of reads covering that specific genomic position.[5]

Mechanisms of Resistance

While this compound is effective, primary and acquired resistance can occur.

-

Primary Resistance: Co-occurring mutations in signaling pathway genes, particularly in the RAS-MAPK pathway (e.g., NRAS, KRAS, PTPN11), are associated with a lower likelihood of response to this compound monotherapy.[9][17] Activation of these pathways may provide an alternative route for leukemic cell survival and proliferation that is independent of the IDH2 pathway.[1]

-

Acquired Resistance: Mechanisms of acquired resistance can include the development of second-site IDH2 mutations in trans (on the other allele) or "isoform switching," where a new mutation in IDH1 emerges during treatment with an IDH2 inhibitor.[7][9][17]

Conclusion

This compound's mechanism of action in IDH2-mutant AML is a prime example of targeted therapy that corrects a specific metabolic and epigenetic defect. By selectively inhibiting the mutant IDH2 enzyme, it lowers the levels of the oncometabolite 2-HG, thereby restoring normal myeloid differentiation. This differentiation-based mechanism offers a valuable and generally well-tolerated therapeutic option for patients with relapsed or refractory IDH2-mutant AML who previously had limited effective treatments.[8][18] Understanding the intricacies of this pathway and the mechanisms of resistance is crucial for optimizing its use and developing future combination strategies.

References

- 1. The role of this compound in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: An Oral IDH2 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. ashpublications.org [ashpublications.org]

- 5. Prevalence and Prognostic Role of IDH Mutations in Acute Myeloid Leukemia: Results of the GIMEMA AML1516 Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound in acute myeloid leukemia: clinical development and perspectives on treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Serum 2-hydroxyglutarate levels predict isocitrate dehydrogenase mutations and clinical outcome in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. Flow Cytometry in the Diagnosis of Leukemias - Leukemia - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. meridian.allenpress.com [meridian.allenpress.com]

- 14. mdpi.com [mdpi.com]

- 15. NGS studies [bio-protocol.org]

- 16. Detection of Dual IDH1 and IDH2 Mutations by Targeted Next-Generation Sequencing in Acute Myeloid Leukemia and Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dovepress.com [dovepress.com]

Enasidenib discovery and development process

An In-Depth Technical Guide to the Discovery and Development of Enasidenib

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (formerly AG-221, marketed as IDHIFA®) is a first-in-class, oral, selective, small-molecule inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme. It represents a significant advancement in targeted therapy for acute myeloid leukemia (AML), a cancer of the blood and bone marrow. Mutations in the IDH2 gene are present in approximately 8-19% of AML patients and lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which disrupts normal hematopoietic differentiation. This compound selectively targets the mutant IDH2 protein, leading to decreased 2-HG levels and inducing the differentiation of leukemic blasts into mature myeloid cells. This guide details the comprehensive process of this compound's discovery, preclinical evaluation, clinical development, and regulatory approval for the treatment of relapsed or refractory (R/R) AML with an IDH2 mutation.

Discovery and Medicinal Chemistry

The discovery of this compound was rooted in the identification of IDH1 and IDH2 mutations as key drivers in several cancers, including AML.[1][2] These mutations confer a neomorphic enzymatic activity, catalyzing the reduction of α-ketoglutarate (α-KG) to R-2-hydroxyglutarate (2-HG).[1][3] Agios Pharmaceuticals initiated a drug discovery program to identify potent and selective inhibitors of the mutant IDH2 enzyme. This compound, a 1,3,5-triazine derivative, emerged from this effort as a highly selective, allosteric inhibitor.[1][4] Its structure was optimized to bind to a hydrophobic pocket at the homodimer interface of the mutant IDH2 enzyme, a site distinct from the active site, ensuring high selectivity over the wild-type enzyme.[1][4]

Mechanism of Action

In normal cellular metabolism, the wild-type IDH2 enzyme, located in the mitochondria, catalyzes the oxidative decarboxylation of isocitrate to α-KG as part of the Krebs cycle.[4][5] However, point mutations affecting arginine residues (R140 or R172) in the enzyme's active site result in a new function: the NADPH-dependent reduction of α-KG to 2-HG.[1] This oncometabolite, 2-HG, competitively inhibits α-KG-dependent dioxygenases, including TET enzymes and histone demethylases.[3] The subsequent hypermethylation of DNA and histones alters gene expression, leading to a block in hematopoietic progenitor cell differentiation and promoting leukemogenesis.[3][5]

This compound acts as a targeted inhibitor of the mutant IDH2 variants R140Q, R172S, and R172K.[5][6] By binding to the mutant enzyme, it allosterically inhibits the production of 2-HG.[3][4] The reduction in intracellular 2-HG levels alleviates the epigenetic blockade, restoring normal histone and DNA methylation patterns.[3][7][8] This, in turn, allows for the terminal differentiation of leukemic blasts into mature, functional myeloid cells, rather than inducing direct cytotoxicity.[7][8]

Preclinical Development

Preclinical studies were crucial in validating the therapeutic hypothesis for this compound.

In Vitro Studies

In cell-based assays using primary human AML cells and cell lines engineered to express mutant IDH2, this compound demonstrated potent and selective inhibition of 2-HG production.[7] This reduction in 2-HG led to the reversal of histone and DNA hypermethylation and induced the expression of myeloid differentiation markers, such as CD11b, CD14, and CD15.[7]

| Parameter | This compound (AG-221) | Reference Compound |

| Target | Mutant IDH2 (R140Q) | N/A |

| IC₅₀ (Enzymatic Assay) | 75.51 nM | N/A |

| IC₅₀ (Wild-Type IDH2) | > 2000 nM | N/A |

| 2-HG Reduction in Cells | >90% | N/A |

| Table 1: In Vitro Activity of this compound.[9][10] |

In Vivo Studies

In aggressive human AML xenograft mouse models harboring IDH2 mutations, oral administration of this compound resulted in a dramatic reduction of 2-HG concentrations in blood, bone marrow, and spleen.[7] Treatment with this compound led to the differentiation of AML cells and conferred a significant, dose-dependent survival advantage.[7][8] These studies confirmed the drug's mechanism of action and provided a strong rationale for clinical investigation.[7]

Clinical Development

The clinical development program for this compound was designed to assess its safety, pharmacokinetics (PK), pharmacodynamics (PD), and efficacy in patients with IDH2-mutated hematologic malignancies.

Pharmacokinetics and Pharmacodynamics

This compound exhibits predictable pharmacokinetic properties that support once-daily oral dosing.[11] Steady-state plasma levels are achieved within approximately 29 days.[5] The primary pharmacodynamic effect is a significant and sustained reduction in plasma 2-HG levels, with median suppression exceeding 90%, confirming target engagement.[11][12]

| PK Parameter | Value (in AML Patients) |

| Absolute Bioavailability | ~57% |

| Median Tₘₐₓ (Time to Peak) | ~4 hours |

| Plasma Protein Binding | 98.5% |

| Mean Volume of Distribution (Vd) | 55.8 L |

| Terminal Half-life (t₁/₂) | ~137 hours |

| Metabolism | Multiple CYP and UGT enzymes |

| Elimination | 89% in feces, 11% in urine |

| Table 2: Key Pharmacokinetic Parameters of this compound.[5][11][13] |

Phase I/II Clinical Trial (NCT01915498)

This first-in-human, open-label, dose-escalation and expansion study was pivotal for this compound's approval.[8][14] It enrolled patients with advanced hematologic malignancies harboring an IDH2 mutation.[8] The dose-escalation phase did not identify a maximum tolerated dose (MTD) up to 650 mg daily.[12][15] Based on PK/PD profiles and clinical activity, 100 mg once daily was selected as the dose for the expansion phase.[12][15]

The trial demonstrated significant clinical activity in 199 patients with R/R AML.[14] Responses were characterized by cellular differentiation, often without evidence of cytotoxic bone marrow aplasia.[8][12]

| Efficacy Endpoint (R/R AML, n=199) | Result |

| Overall Response Rate (ORR) | 40.3% |

| Complete Remission (CR) | 19.3% |

| CR + CR with partial hematologic recovery (CRh) | 23% |

| Median Time to First Response | 1.9 months |

| Median Time to CR | 3.8 months |

| Median Duration of CR | 8.2 months |

| Median Overall Survival (OS) | 9.3 months |

| Median OS for patients achieving CR | 19.7 months |

| Transfusion Independence | 34% of dependent patients became independent |

| Table 3: Efficacy Results from the Phase I/II Study (AG221-C-001).[8][15][16] |

The most common treatment-related adverse events (AEs) included indirect hyperbilirubinemia, nausea, diarrhea, and fatigue.[12][17] A key AE of special interest was IDH-inhibitor-associated differentiation syndrome (IDH-DS), which is managed with corticosteroids.[12]

Phase III Clinical Trial (IDHENTIFY, NCT02577406)

This randomized, open-label, multicenter Phase III trial was conducted to confirm the findings of the initial study.[18][19] It compared the efficacy and safety of this compound with conventional care regimens (CCRs) in 319 older patients (≥60 years) with late-stage (second or third relapse/refractory) IDH2-mutated AML.[19][20]

The study did not meet its primary endpoint of improved overall survival (OS).[18] However, this compound demonstrated statistically significant and clinically meaningful improvements in several key secondary endpoints.[19][20] The OS result was considered to be confounded by factors such as a high rate of early dropout from the CCR arm and subsequent use of other AML-directed therapies.[19][20]

| Endpoint (IDHENTIFY Trial) | This compound (n=158) | Conventional Care (n=161) | Hazard Ratio (95% CI) / P-value |

| Median Overall Survival (OS) | 6.5 months | 6.2 months | 0.86 / P = .23 |

| Median Event-Free Survival (EFS) | 4.9 months | 2.6 months | 0.68 / P = .008 |

| Median Time to Treatment Failure (TTF) | 4.9 months | 1.9 months | 0.53 / P < .001 |

| Overall Response Rate (ORR) | 40.5% | 9.9% | P < .001 |

| Red Blood Cell Transfusion Independence | 31.7% | 9.3% | N/A |

| Table 4: Key Results from the Phase III IDHENTIFY Study.[19][20] |

Experimental Protocols

Protocol: In Vitro 2-HG Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against mutant IDH2 enzymes.

-

Materials: Recombinant human mutant IDH2 (e.g., R140Q) enzyme, α-ketoglutarate, NADPH, reaction buffer (e.g., Tris-HCl, MgCl₂), this compound serial dilutions, and a detection system (e.g., coupled enzymatic assay that measures NADPH consumption via absorbance at 340 nm).

-

Procedure: a. Prepare serial dilutions of this compound in DMSO and then in assay buffer. b. In a 96-well plate, add the mutant IDH2 enzyme to each well. c. Add the this compound dilutions to the respective wells. Incubate for a pre-determined period (e.g., 15 minutes) at room temperature to allow for compound binding. d. Initiate the enzymatic reaction by adding a mixture of α-ketoglutarate and NADPH. e. Monitor the decrease in absorbance at 340 nm over time using a plate reader. The rate of NADPH consumption is proportional to enzyme activity. f. Calculate the percent inhibition for each this compound concentration relative to a vehicle control (DMSO). g. Plot percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: AML Cell Differentiation Assay

-

Objective: To assess the ability of this compound to induce myeloid differentiation in IDH2-mutant AML cells.

-

Materials: IDH2-mutant AML cell line (e.g., TF-1 with R140Q mutation), cell culture medium, this compound, vehicle control (DMSO), and fluorescently-conjugated antibodies against myeloid differentiation markers (e.g., anti-CD11b, anti-CD14).

-

Procedure: a. Seed the AML cells at a specified density in multi-well plates. b. Treat the cells with various concentrations of this compound or vehicle control. c. Culture the cells for an extended period (e.g., 7-14 days), replacing the medium with fresh compound as needed. d. At designated time points, harvest the cells. e. Stain the cells with the fluorescently-conjugated antibodies according to the manufacturer's protocol. f. Analyze the cells using a flow cytometer to quantify the percentage of cells expressing the differentiation markers. g. Compare the percentage of marker-positive cells in the this compound-treated groups to the vehicle control to determine the extent of induced differentiation.

Regulatory Approval and Conclusion

Based on the robust efficacy and manageable safety profile demonstrated in the pivotal Phase I/II trial (AG221-C-001), the U.S. Food and Drug Administration (FDA) granted this compound Priority Review.[21] On August 1, 2017, the FDA granted regular approval to this compound for the treatment of adult patients with relapsed or refractory AML with an IDH2 mutation.[14][22][23] Concurrently, the FDA approved the RealTime IDH2 Assay as a companion diagnostic to identify eligible patients.[14]

The discovery and development of this compound exemplify a successful bench-to-bedside story in precision medicine. By targeting a specific, genetically-defined subset of AML, this compound provides a valuable therapeutic option for patients with relapsed or refractory disease, a population with historically poor outcomes.[6] Its unique mechanism of inducing cellular differentiation rather than cytotoxicity represents a paradigm shift in cancer therapy.[8] Ongoing and future studies continue to explore this compound in combination with other agents and in different stages of the disease to further optimize its role in the treatment of IDH2-mutated malignancies.[16][24][25]

References

- 1. Discovery of novel this compound analogues targeting inhibition of mutant isocitrate dehydrogenase 2 as antileukaemic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound in acute myeloid leukemia: clinical development and perspectives on treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]

- 4. This compound | C19H17F6N7O | CID 89683805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound: An Oral IDH2 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of this compound in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. Discovery of novel this compound analogues targeting inhibition of mutant isocitrate dehydrogenase 2 as antileukaemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. This compound in acute myeloid leukemia: clinical development and perspectives on treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ascopubs.org [ascopubs.org]

- 13. Pharmacokinetics and safety of this compound following single oral doses in Japanese and Caucasian subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fda.gov [fda.gov]

- 15. onclive.com [onclive.com]

- 16. This compound: First Mutant IDH2 Inhibitor for the Treatment of Refractory and Relapsed Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. New Data from Phase 1/2 Trial of Oral IDHIFA® (this compound) Demonstrate Durable Complete Responses in Patients with IDH2 Mutant Relapsed or Refractory AML – Agios Pharmaceuticals, Inc. [investor.agios.com]

- 18. targetedonc.com [targetedonc.com]

- 19. This compound vs conventional care in older patients with late-stage mutant-IDH2 relapsed/refractory AML: a randomized phase 3 trial. — Radcliffe Department of Medicine [rdm.ox.ac.uk]

- 20. ashpublications.org [ashpublications.org]

- 21. Agios’s this compound is on track to become the first IDH2 inhibitor approved in AML - Pharmaceutical Technology [pharmaceutical-technology.com]

- 22. drugs.com [drugs.com]

- 23. Idhifa (this compound), First-in-Class IDH2 Inhibitor, Approved for Relapsed Acute Myeloid Leukemia with IDH2 Mutation [ahdbonline.com]

- 24. ascopubs.org [ascopubs.org]

- 25. ashpublications.org [ashpublications.org]

Preclinical Profile of Enasidenib in Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of enasidenib (AG-221), a first-in-class, oral, small-molecule inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme. This compound has been approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with an IDH2 mutation. This document summarizes key quantitative data, details experimental methodologies from pivotal preclinical studies, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

Mutations in the IDH2 gene confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite R-2-hydroxyglutarate (R-2-HG).[1][2] Elevated levels of R-2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, which results in a block in cellular differentiation.[3][4][5] this compound selectively binds to and inhibits the mutant IDH2 enzyme, leading to a significant reduction in R-2-HG levels.[2][4] This restores normal hematopoietic differentiation, rather than inducing direct cytotoxicity.[4][6]

Quantitative Preclinical Data

The preclinical efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Cell Line/Enzyme | IDH2 Mutation | IC50 Value | Reference |

| Enzymatic Inhibition | Recombinant Human IDH2 | R140Q | 100 nM | [7][8] |

| Recombinant Human IDH2 | R172K | 400 nM | [7] | |

| Wild-Type IDH2 | - | 1.8 µM | [9] | |

| Wild-Type IDH1 | - | 0.45 µM | [9] | |

| IDH1 Mutant | R132H | 48.4 µM | [9] | |

| 2-HG Reduction | TF-1 Erythroleukemia Cells | R140Q | - | [4] |

| Primary AML Cells | R140Q | - | [9] |

Table 2: In Vivo Efficacy of this compound in Leukemia Xenograft Models

| Model | Treatment | Dosing | Outcome | Reference |

| Primary Human AML Xenograft | This compound | 5, 15, 45 mg/kg | Dose-dependent increase in survival | [9] |

| This compound | 10 mg/kg or 100 mg/kg bid | 96.7% reduction in 2-HG levels | [7] | |

| This compound | - | 2 to 35-fold reduction in bone marrow blasts | [10] | |

| Patient-Derived Xenograft (PDX) | This compound + Venetoclax | 40 mg/kg bid (this compound) + 100 mg/kg daily (Venetoclax) | Superior reduction in leukemia engraftment compared to single agents | [11] |

Detailed Experimental Protocols

In Vitro Cell-Based Assays

a) Cell Culture and Drug Treatment (Example: TF-1 Cell Line)

-

Cell Line Maintenance: The human erythroleukemia cell line TF-1, engineered to express mutant IDH2 (e.g., R140Q), is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 2 ng/mL recombinant human granulocyte-macrophage colony-stimulating factor (GM-CSF). Cells are maintained in a humidified incubator at 37°C with 5% CO2.[4][12]

-

This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM). Serial dilutions are prepared in culture medium to achieve the desired final concentrations.

-

Treatment: Cells are seeded in appropriate culture plates (e.g., 96-well plates for viability assays, larger flasks for differentiation studies). This compound or vehicle control (DMSO) is added to the culture medium. The final DMSO concentration should be kept constant across all conditions and typically below 0.1%.

-

Incubation: Cells are incubated with the drug for the desired duration (e.g., 4-7 days for differentiation studies).[12]

b) Measurement of R-2-Hydroxyglutarate (2-HG)

-

Sample Preparation: For in vitro studies, cells are harvested, washed with PBS, and lysed. For in vivo studies, plasma is collected from blood samples, and tissues are homogenized.

-

Metabolite Extraction: Metabolites are extracted using methods such as methanol precipitation or liquid-liquid extraction.

-

Quantification: R-2-HG levels are quantified using liquid chromatography-mass spectrometry (LC-MS). A standard curve with known concentrations of R-2-HG is used for accurate quantification.[13][14]

c) Myeloid Differentiation Assay (Flow Cytometry)

-

Cell Preparation: Following treatment with this compound, cells are harvested and washed with PBS containing 2% FBS.

-

Antibody Staining: Cells are incubated with fluorescently-conjugated antibodies against myeloid differentiation markers such as CD11b, CD14, and CD15.[15] A viability dye is often included to exclude dead cells from the analysis.

-

Flow Cytometry Analysis: Stained cells are analyzed on a flow cytometer. The percentage of cells expressing the differentiation markers is determined by gating on the live cell population.[16][17] An increase in the percentage of CD11b+, CD14+, or CD15+ cells indicates myeloid differentiation.[7]

In Vivo Patient-Derived Xenograft (PDX) Model

-

Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are used to prevent rejection of human cells.

-

Cell Implantation: Primary AML cells from patients with IDH2 mutations are injected intravenously or intra-femorally into the mice.[18]

-

Engraftment Monitoring: Engraftment of human leukemia cells is monitored by periodic peripheral blood sampling and flow cytometry analysis for human CD45+ cells.

-

Drug Administration: Once engraftment is established, mice are randomized into treatment and control groups. This compound is administered orally, typically by gavage, at specified doses and schedules.[11]

-

Efficacy Assessment: Treatment efficacy is assessed by monitoring tumor burden (percentage of human CD45+ cells in peripheral blood and bone marrow), animal survival, and changes in R-2-HG levels in plasma and tissues.[9][11]

Visualizations: Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

Caption: this compound inhibits mutant IDH2, reducing 2-HG and restoring normal myeloid differentiation.

Preclinical Experimental Workflow for this compound Evaluation

Caption: A typical workflow for the preclinical assessment of this compound in leukemia models.

Resistance to this compound

Preclinical and clinical studies have identified mechanisms of resistance to this compound. A key mechanism involves the acquisition of co-occurring mutations in signaling pathways that promote cell proliferation and survival, thereby bypassing the differentiation-inducing effects of this compound.

Caption: Key pathways, such as RAS/MAPK activation, contribute to this compound resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C19H17F6N7O | CID 89683805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound in acute myeloid leukemia: clinical development and perspectives on treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. axonmedchem.com [axonmedchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. hematologyandoncology.net [hematologyandoncology.net]

- 14. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 15. bdbiosciences.com [bdbiosciences.com]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 17. Frontiers | Development of a standardized and validated flow cytometry approach for monitoring of innate myeloid immune cells in human blood [frontiersin.org]

- 18. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]

Enasidenib: A Deep Dive into its Molecular Target and Binding Interactions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enasidenib (formerly AG-221) is a first-in-class, orally available, selective inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme.[1] It is approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) in adult patients with an IDH2 mutation.[2][3] This technical guide provides an in-depth analysis of this compound's target enzyme, its specific binding site, and the downstream molecular consequences of its inhibitory action. The document includes a compilation of quantitative binding data, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathway and a representative experimental workflow.

Target Enzyme: Mutant Isocitrate Dehydrogenase 2 (IDH2)

This compound's primary molecular target is the mutant form of the isocitrate dehydrogenase 2 (IDH2) enzyme.[1][4] IDH2 is a crucial enzyme in the citric acid cycle, where its wild-type form catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[4][5] However, specific point mutations in the IDH2 gene, most commonly at arginine residues R140 and R172, lead to a neomorphic enzymatic activity.[2][5] Instead of producing α-KG, the mutant IDH2 enzyme converts it to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][5] this compound selectively inhibits these mutant IDH2 variants, including R140Q, R172S, and R172K, with significantly higher potency than for the wild-type enzyme.[4]

Binding Site and Molecular Interactions

This compound is an allosteric inhibitor that binds to a pocket at the interface of the IDH2 homodimer. This binding site is distinct from the active site where isocitrate or α-ketoglutarate bind. The co-crystal structure of this compound in complex with the human IDH2 R140Q mutant has been resolved (PDB ID: 5I96), providing a detailed view of the binding interactions.

Analysis of the co-crystal structure reveals that this compound's binding is stabilized by a network of hydrogen bonds and hydrophobic interactions. A key hydrogen bonding interaction is formed between the hydroxyl group of this compound and the side chain of Glutamine 316 (Q316) of one of the IDH2 monomers.

The hydrophobic interactions involve residues from both monomers of the IDH2 dimer, creating a symmetric and hydrophobic pocket. Key residues contributing to these hydrophobic interactions include:

-

From Monomer A:

-

Isoleucine 319 (I319)

-

Tyrosine 314 (Y314)

-

Valine 318 (V318)

-

-

From Monomer B:

-

Tryptophan 265 (W265)

-

Valine 286 (V286)

-

Alanine 288 (A288)

-

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound against various forms of the IDH2 enzyme has been quantified using biochemical assays. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.

| Target Enzyme | IC50 (nM) | Assay Conditions | Reference |

| Mutant IDH2 (R140Q) | 12 | Cell-free assay | [1] |

| Mutant IDH2 (R140Q) | 100 | Not specified | [6] |

| Mutant IDH2 (R172K) | 400 | Not specified | [6] |

| Wild-Type IDH2 | >100,000 | Not specified | [5] |

Experimental Protocols

Recombinant IDH2 Enzyme Inhibition Assay (Representative Protocol)

This protocol describes a common method to determine the IC50 value of an inhibitor against a recombinant mutant IDH2 enzyme. The assay is based on the principle of a diaphorase-coupled reaction that measures the consumption of NADPH by the mutant IDH2 enzyme.

Materials:

-

Recombinant human mutant IDH2 (e.g., R140Q) enzyme

-

This compound (or other test inhibitor)

-

α-Ketoglutarate (α-KG)

-

NADPH

-

Diaphorase

-

Resazurin

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.1% BSA)

-

96-well black microplates

-

Microplate reader capable of measuring fluorescence (Excitation: ~530-540 nm, Emission: ~585-595 nm)

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in assay buffer to achieve a range of desired concentrations.

-

Prepare working solutions of α-KG and NADPH in assay buffer.

-

Prepare a detection reagent mix containing diaphorase and resazurin in assay buffer.

-

-

Enzyme and Inhibitor Pre-incubation:

-

Add a defined amount of recombinant mutant IDH2 enzyme to each well of the 96-well plate.

-

Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.

-

Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiate the Enzymatic Reaction:

-

Add a mixture of α-KG and NADPH to each well to start the reaction.

-

-

Signal Detection:

-

Immediately add the diaphorase/resazurin detection reagent to all wells.

-

Incubate the plate at room temperature, protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence signal at regular intervals or at a fixed endpoint using a microplate reader. The decrease in NADPH concentration, due to its consumption by the mutant IDH2 enzyme, will lead to a decrease in the conversion of resazurin to the fluorescent resorufin.

-

-

Data Analysis:

-

Plot the fluorescence intensity against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.

-

Visualizations

Signaling Pathway of Mutant IDH2 and Mechanism of Action of this compound

References

- 1. selleckchem.com [selleckchem.com]

- 2. The role of this compound in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound in mutant IDH2 relapsed or refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Discovery of novel this compound analogues targeting inhibition of mutant isocitrate dehydrogenase 2 as antileukaemic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Role of IDH2 mutation in AML pathogenesis

An In-Depth Technical Guide on the Role of IDH2 Mutation in AML Pathogenesis

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mutations in the isocitrate dehydrogenase 2 (IDH2) gene represent a significant, recurrent genetic alteration in acute myeloid leukemia (AML), occurring in approximately 10-15% of patients.[1][2] These mutations are not loss-of-function but confer a neomorphic enzymatic activity, leading to the production of the oncometabolite (R)-2-hydroxyglutarate (R-2-HG).[3][4] The accumulation of 2-HG is a central event in AML pathogenesis, driving widespread epigenetic and metabolic reprogramming that ultimately blocks myeloid differentiation and promotes leukemogenesis. This guide provides a comprehensive overview of the molecular mechanisms, clinical significance, and therapeutic targeting of IDH2 mutations in AML.

The IDH2 Enzyme: From Normal Function to Neomorphic Activity

Wild-type IDH2 is a mitochondrial enzyme that plays a critical role in the tricarboxylic acid (TCA) or Krebs cycle.[3][5] It catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), simultaneously reducing NADP+ to NADPH.[5][6] This reaction is vital for cellular energy production and for generating NADPH, a key reducing equivalent for antioxidant defense and biosynthetic processes.

In AML, IDH2 mutations are typically heterozygous missense mutations affecting key arginine residues in the enzyme's active site, most commonly at codon 140 (R140) or 172 (R172).[3][6] These mutations alter the enzyme's function, enabling it to bind α-KG and, using NADPH as a cofactor, reduce it to R-2-HG.[3][6] This novel, "neomorphic" activity leads to the accumulation of 2-HG to millimolar concentrations within the leukemic cells.[3]

Core Pathogenic Mechanisms of Mutant IDH2

The pathogenic effects of IDH2 mutations are primarily mediated by the oncometabolite 2-HG, which acts as a competitive inhibitor of numerous α-KG-dependent dioxygenases.[4][7]

Epigenetic Dysregulation: A Block in Differentiation

2-HG structurally mimics α-KG, allowing it to competitively inhibit enzymes that use α-KG as a cofactor. This has profound consequences for the epigenetic landscape of hematopoietic cells.

-

DNA Hypermethylation: 2-HG inhibits the Ten-Eleven Translocation (TET) family of enzymes (particularly TET2), which are responsible for oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), the first step in active DNA demethylation.[3][8] This inhibition leads to a global DNA hypermethylation phenotype, silencing genes critical for normal myeloid differentiation.[8][9][10] The functional overlap is so significant that IDH2 and TET2 mutations are almost always mutually exclusive in AML.[3][9]

-

Histone Hypermethylation: 2-HG also inhibits α-KG-dependent histone demethylases, such as the Jumonji C (JmjC) domain-containing proteins (e.g., JMJD2A).[3] This results in the accumulation of repressive histone methylation marks, further contributing to the silencing of differentiation-associated genes and locking hematopoietic progenitors in an immature, proliferative state.[3][11]

This widespread epigenetic reprogramming is a key driver of the differentiation block that is a hallmark of AML.[3][9]

Metabolic Reprogramming and Signaling

Beyond epigenetics, the altered activity of mutant IDH2 and the production of 2-HG rewire cellular metabolism and signaling.

-

Hypoxia Signaling: The inhibition of α-KG-dependent prolyl hydroxylases by 2-HG leads to the stabilization and activation of Hypoxia-Inducible Factor 1α (HIF-1α).[3] HIF-1α is a key transcription factor that promotes adaptation to hypoxic conditions and can contribute to a more aggressive leukemic phenotype.

-

Cooperation with Other Mutations: IDH2 mutations are considered early events in leukemogenesis but often require cooperation with other mutations to drive full-blown AML.[5][12] They frequently co-occur with mutations in signaling pathways (e.g., FLT3-ITD, NRAS) and transcription factors (e.g., NPM1).[13][14] Mouse models have demonstrated that IDH2 mutants cooperate with class I mutations like Flt3-ITD or NrasG12D to promote aggressive AML.[13]

Data Presentation: Quantitative Insights into IDH2-Mutant AML

The following tables summarize key quantitative data related to IDH2 mutations in AML.

Table 1: Frequency and Types of IDH2 Mutations in AML

| Characteristic | Frequency/Value | References |

|---|---|---|

| Overall Prevalence in AML | 10% - 19% | [1][2][14][15] |

| R140 Mutation | ~80% of IDH2-mutated cases | [3][9][16] |

| R172 Mutation | ~20% of IDH2-mutated cases | [3][9][16] |

| Co-occurrence with NPM1 | Significantly correlated with R140 | [14][15][16] |

| Co-occurrence with FLT3-ITD | 8% - 30% | [6][14] |

| Mutual Exclusivity | TET2, WT1 |[3][9][14] |

Table 2: Prognostic Impact of IDH2 Mutations in AML

| Mutation Type | Prognostic Impact | Notes | References |

|---|---|---|---|

| IDH2 (pooled) | Controversial; often no significant impact | Impact can be influenced by co-mutations. | [3][14] |

| IDH2 R140 | Favorable | Associated with improved overall survival, especially in the context of NPM1 mutation without FLT3-ITD. | [15][16] |

| IDH2 R172 | Poor/Adverse | Associated with a significantly worse outcome and higher relapse rates compared to R140. |[15][16] |

Table 3: Clinical Efficacy of Enasidenib in Relapsed/Refractory IDH2-Mutant AML

| Outcome Metric | Value | References |

|---|---|---|

| Overall Response Rate (ORR) | 32% - 53% | [3][6] |

| Complete Remission (CR) | 18% - 19.3% | [3][11] |

| CR + CR with partial hematologic recovery (CRh) | 23% | [1] |

| Median Overall Survival (OS) | 9.3 months | [6][11] |

| Median OS in Patients Achieving CR | 19.7 months |[6][11] |

Mandatory Visualizations

Diagram 1: Pathogenic Mechanism of Mutant IDH2 in AML

Caption: The pathogenic cascade initiated by mutant IDH2.

Diagram 2: Experimental Workflow for IDH2-Mutant AML Analysis

Caption: A typical workflow for characterizing IDH2-mutant AML.

Diagram 3: Logical Relationship of IDH2 Mutation and Epigenetic Dysregulation

References

- 1. ashpublications.org [ashpublications.org]

- 2. ashpublications.org [ashpublications.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. 2-Hydroxyglutarate in Acute Myeloid Leukemia: A Journey from Pathogenesis to Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Metabolic Reprogramming in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | IDH1/IDH2 Inhibition in Acute Myeloid Leukemia [frontiersin.org]

- 7. IDH1 and IDH2 mutations in tumorigenesis: mechanistic insights and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. R-2-HG in AML… friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Pathways: IDH2 Mutations, Co-opting Cellular Metabolism for Malignant Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. archive.connect.h1.co [archive.connect.h1.co]

- 11. Targeting chemoresistance and mitochondria-dependent metabolic reprogramming in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

- 13. Cancer-associated IDH2 mutants drive an acute myeloid leukemia that is susceptible to Brd4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characteristics, clinical outcome, and prognostic significance of IDH mutations in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ashpublications.org [ashpublications.org]

- 16. The prognostic significance of IDH2 mutations in AML depends on the location of the mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

Enasidenib's Effect on 2-Hydroxyglutarate (2-HG) Levels: A Technical Guide

Introduction

Recurrent mutations in the isocitrate dehydrogenase 2 (IDH2) gene are found in approximately 12% of patients with acute myeloid leukemia (AML).[1][2] These mutations confer a neomorphic enzymatic activity, causing the conversion of α-ketoglutarate (α-KG) to the oncometabolite R-2-hydroxyglutarate (R-2-HG).[2][3] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic changes such as DNA and histone hypermethylation.[4][5] These alterations ultimately block myeloid differentiation, contributing to leukemogenesis.[2][6]

Enasidenib (IDHIFA®) is a first-in-class, oral, selective, small-molecule inhibitor of the mutant IDH2 enzyme.[1][2] It is approved for the treatment of adult patients with relapsed or refractory AML who have an IDH2 mutation.[4][7] By targeting the mutant IDH2 protein, this compound leads to a significant reduction in 2-HG levels, thereby restoring normal cellular differentiation.[4][8] This document provides a detailed technical overview of the mechanism of action of this compound, its quantitative effects on 2-HG levels, and the experimental protocols used to measure this key pharmacodynamic biomarker.

Mechanism of Action

This compound functions as an allosteric inhibitor, binding to the mutant IDH2 enzyme and preventing its conformational change.[2][5] This action specifically inhibits the neomorphic activity responsible for converting α-KG to 2-HG, without significantly affecting the wild-type IDH2 enzyme's normal function.[5][8] The subsequent decrease in intracellular 2-HG concentrations alleviates the competitive inhibition of α-KG-dependent dioxygenases, such as TET family enzymes and histone demethylases.[2][3] This restoration of enzyme function leads to the reversal of DNA and histone hypermethylation, ultimately lifting the block on hematopoietic differentiation and promoting the maturation of leukemic blasts into functional neutrophils.[1][9][10]

Quantitative Data on 2-HG Reduction

Clinical studies have consistently demonstrated that this compound potently suppresses plasma 2-HG levels in patients with IDH2-mutated AML. The reduction is rapid and substantial, although the degree of suppression can vary based on the specific IDH2 mutation subtype.

| Parameter | Patient Population | Value | Reference(s) |

| Overall Median 2-HG Suppression | Relapsed/Refractory AML | 90.6% | [2][3] |

| Median 2-HG Suppression by Mutation | IDH2-R140 Mutant | 94.9% | [2] |

| IDH2-R172 Mutant | 70.9% | [2] | |

| Median 2-HG Reduction (100 mg daily) | IDH2-R140Q Mutant (by Cycle 2, Day 1) | 93% | [6] |

| Maximum 2-HG Reduction (100 mg daily) | IDH2-R140Q Mutant (by Cycle 2, Day 1) | 99% | [6] |

| Time to Maximal 2-HG Suppression | IDH2-R140 Mutant | ~2 cycles | [10] |

| IDH2-R172 Mutant | ~3 cycles | [10] | |

| Preclinical 2-HG Reduction | Mouse Xenograft Models | >90% | [1][6] |

Note: While potent 2-HG suppression is indicative of on-target activity, the degree of reduction has not been shown to directly correlate with or predict clinical response.[3][9]

Experimental Protocols

The gold-standard method for quantifying 2-HG levels in biological matrices (plasma, serum, tissue) is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, and can distinguish between the D- and L-enantiomers of 2-HG when combined with chiral separation methods.

Protocol: Quantification of 2-HG Enantiomers by LC-MS/MS

This protocol is a generalized summary based on established methodologies.[11][12][13]

1. Sample Preparation and Extraction:

-

For Plasma/Serum: To a 20 µL sample, add an internal standard (e.g., 2 µL of 65 µg/mL 2-HG-d4).[11] Precipitate proteins by adding a solvent like methanol or ethanol (e.g., to a final concentration of 80%).[14]

-

For Tissue: Homogenize ~20 mg of tissue in a mixture of deionized water and chloroform.[11] Centrifuge to separate the phases and collect the upper aqueous layer containing the metabolites.[11]

-

Dry the extracted samples completely using a vacuum centrifuge.[11]

2. Chiral Derivatization:

-

To resolve the D- and L-enantiomers, a derivatization step is required.

-

Reconstitute the dried residue in a freshly prepared solution of a chiral derivatizing agent, such as 50 mg/mL diacetyl-L-tartaric anhydride (DATAN) in a dichloromethane/glacial acetic acid (4/1) mixture.[11]

-

Heat the mixture (e.g., 75°C for 30 minutes) to allow the reaction to complete.[11]

-

Dry the sample again under vacuum to remove the derivatization reagents.[11]

3. LC-MS/MS Analysis:

-

Reconstitute the final dried residue in the LC mobile phase for injection.[11]

-

Liquid Chromatography (LC): Perform chromatographic separation using a suitable column, such as a ZIC-HILIC stationary phase, which is effective for retaining and separating polar metabolites like derivatized 2-HG.[12] Use an appropriate gradient of mobile phases (e.g., aqueous and organic phases containing formic acid and/or ammonium acetate) to elute the analytes.[12][13]

-

Tandem Mass Spectrometry (MS/MS): Analyze the eluent using a mass spectrometer operating in negative electrospray ionization (ESI) mode.[11] Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for detection. This involves monitoring a specific precursor ion-to-product ion transition for the derivatized 2-HG and its corresponding internal standard, ensuring high specificity and accurate quantification.

4. Data Analysis and Quantification:

-

Integrate the peak areas for the 2-HG enantiomers and the internal standard.

-

Generate a standard curve using known concentrations of D- and L-2-HG.

-

Calculate the concentration of each 2-HG enantiomer in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.[11]

Conclusion

This compound effectively and selectively inhibits the neomorphic activity of mutant IDH2, leading to a profound and sustained reduction in the oncometabolite 2-HG. This on-target pharmacodynamic effect reverses the epigenetic blockade of hematopoietic differentiation, which is the primary mechanism of its clinical efficacy in IDH2-mutated AML. The quantification of 2-HG levels via robust analytical methods like LC-MS/MS is a critical tool in the clinical development of IDH inhibitors, serving as a direct measure of target engagement and providing invaluable insights into the drug's mechanism of action.

References

- 1. ashpublications.org [ashpublications.org]

- 2. The role of this compound in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound in acute myeloid leukemia: clinical development and perspectives on treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: An Oral IDH2 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]

- 6. This compound in mutant IDH2 relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound induces acute myeloid leukemia cell differentiation to promote clinical response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubcompare.ai [pubcompare.ai]

- 12. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Clinical usefulness of 2-hydroxyglutarate as a biomarker in IDH-mutant chondrosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

Enasidenib-Induced Cellular Differentiation: A Technical Guide for Researchers

Abstract

Enasidenib (IDHIFA®) is a first-in-class, oral, small-molecule inhibitor of mutant isocitrate dehydrogenase 2 (IDH2) enzymes.[1][2] It is approved for the treatment of relapsed or refractory (R/R) acute myeloid leukemia (AML) in adult patients with an IDH2 mutation.[1][3] Recurrent mutations in the IDH2 gene confer a neomorphic enzymatic activity, leading to the accumulation of the oncometabolite R-2-hydroxyglutarate (R-2-HG).[4][5] High concentrations of 2-HG competitively inhibit α-ketoglutarate-dependent dioxygenases, which results in DNA and histone hypermethylation and a subsequent block in hematopoietic cell differentiation.[6][7] this compound selectively targets mutant IDH2 proteins, leading to a significant reduction in 2-HG levels, which in turn relieves the differentiation block and promotes the maturation of leukemic blasts into functional neutrophils.[1][6][8] This guide provides an in-depth overview of the core mechanism of this compound, quantitative data on its efficacy, detailed experimental protocols, and key clinical considerations for research and drug development professionals.

Core Mechanism of Action

The Role of Wild-Type and Mutant IDH2

The wild-type IDH2 enzyme is a critical component of the citric acid cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG) in the mitochondria.[5][9] However, somatic point mutations in the IDH2 gene, most commonly at arginine residues R140 and R172, are found in approximately 8% to 19% of AML patients.[6][10] These mutations result in a neomorphic (new function) enzymatic activity. Instead of producing α-KG, the mutant IDH2 enzyme converts α-KG into the oncometabolite (R)-2-hydroxyglutarate (R-2-HG).[6][11]

2-Hydroxyglutarate (2-HG) as an Oncometabolite

The accumulation of 2-HG to high concentrations is a key driver of leukemogenesis in IDH2-mutated cancers.[5] 2-HG is structurally similar to α-KG and acts as a competitive inhibitor of multiple α-KG-dependent dioxygenases.[3][6] Key enzymes inhibited by 2-HG include:

-

Ten-eleven translocation (TET) family of proteins (e.g., TET2): These enzymes are responsible for DNA demethylation. Their inhibition by 2-HG leads to DNA hypermethylation.[5][6]

-

Jumonji-C (JmjC) domain-containing histone demethylases: Inhibition of these enzymes results in histone hypermethylation, particularly increased repressive histone marks.[4]

This widespread epigenetic dysregulation alters gene expression, ultimately leading to a block in the normal differentiation of hematopoietic progenitor cells, a hallmark of AML.[6][7][10]

This compound's Therapeutic Intervention

This compound is a selective, allosteric inhibitor that specifically targets the mutant forms of the IDH2 enzyme.[3][5] By binding to the mutant IDH2 protein, this compound blocks its neomorphic activity, leading to a potent and sustained reduction in 2-HG levels.[5][6] The decrease in intracellular 2-HG restores the function of α-KG-dependent dioxygenases like TET2 and histone demethylases.[12] This reversal of the epigenetic block allows the leukemic myeloblasts to overcome their arrested state and differentiate into mature, functional myeloid cells, such as neutrophils.[4][13] Importantly, this process is one of induced differentiation rather than direct cytotoxicity; the mature neutrophils produced following treatment often still carry the IDH2 mutation.[1][13]

Quantitative Efficacy and Pharmacodynamics

The efficacy of this compound is supported by robust preclinical and clinical data, demonstrating potent target inhibition and induction of clinical responses.

Preclinical Potency

This compound is a potent inhibitor of both R140 and R172 IDH2 mutant isoforms. Preclinical studies established its high potency with low half-maximal inhibitory concentrations (IC50).[3]

| Mutant IDH2 Target | IC50 (μmol/liter) | Reference |

| IDH2-R140Q homodimer | 0.10 | [3] |

| IDH2-R140Q/WT heterodimer | 0.03 | [3] |

| IDH2-R172K/WT heterodimer | 0.01 | [3] |

Clinical Efficacy in Relapsed/Refractory AML

The pivotal Phase 1/2 clinical trial (NCT01915498) established the clinical activity of this compound in patients with R/R AML harboring an IDH2 mutation.

| Clinical Endpoint | Value | Reference |

| Overall Response Rate (ORR) | 40.3% | [2][14][15] |

| Complete Remission (CR) Rate | 19.3% - 19.6% | [2][3][13] |

| Median Duration of Response | 5.8 months | [2] |

| Median Time to Best Response | 3.7 months | [13] |

| Median Overall Survival (OS) | 9.3 months | [2][3] |

| Median OS for patients achieving CR | 19.7 months | [2][3] |

On-Target Effect: 2-HG Suppression

Clinical response is preceded by a significant reduction in plasma 2-HG levels, confirming on-target activity. However, the magnitude of 2-HG suppression alone is not predictive of clinical response, as most non-responding patients also exhibit significant 2-HG reduction.[4][14]

| Parameter | Value | Reference |

| Median 2-HG Suppression (All Patients) | 90.6% | [3][13] |

| Median 2-HG Suppression (IDH2-R140) | 94.9% | [3] |

| Median 2-HG Suppression (IDH2-R172) | 70.9% | [3] |

Key Experimental Protocols

Standardized protocols are essential for evaluating the mechanism and efficacy of this compound in a research setting.

Protocol: Quantification of 2-Hydroxyglutarate (2-HG)

Measuring the D-enantiomer of 2-HG (D-2-HG) is a critical pharmacodynamic biomarker for this compound. Liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification.

Methodology Overview:

-

Sample Collection: Collect patient plasma, serum, or cell lysates.

-

Sample Preparation (Deproteinization): To remove interfering proteins, add a precipitating agent like perchloric acid (PCA) or trichloroacetic acid (TCA) to the sample.[16] Incubate on ice, then centrifuge at high speed in a cold centrifuge to pellet the protein.[16]

-

Extraction: Transfer the supernatant containing the metabolites. For some methods, a subsequent liquid-liquid extraction using ethyl acetate:hexane may be performed.[17]

-

Derivatization (Optional but common): To distinguish between D- and L-2-HG enantiomers without a chiral column, samples can be derivatized using a reagent like (+)-o,o-diacetyl-l-tartaric anhydride (DATAN).[17]

-

LC-MS/MS Analysis: Inject the prepared sample into an LC-MS/MS system. Separation is typically achieved using a C18 or HILIC column.[17][18] Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[17]

-

Quantification: Generate a standard curve using known concentrations of D-2-HG.[16][18] Interpolate the concentration of D-2-HG in the samples from the standard curve and normalize to sample volume or protein content.[18]

Protocol: Assessment of Myeloid Differentiation by Flow Cytometry

Flow cytometry is used to immunophenotypically track the maturation of myeloid cells in response to this compound treatment.[4][14]

Methodology Overview:

-

Sample Collection: Obtain bone marrow aspirates or peripheral blood from patients at baseline and various time points during treatment.

-

Cell Preparation: Isolate bone marrow mononuclear cells (BMMCs) using density gradient centrifugation.

-

Antibody Staining: Resuspend cells and stain with a cocktail of fluorescently-conjugated monoclonal antibodies against cell surface markers. Key markers include:

-

Progenitor markers: CD34, CD117

-

Myeloid lineage markers: CD33, CD13

-

Maturation markers: CD11b, CD14 (monocytic), CD15 (granulocytic), CD16

-

-

Data Acquisition: Analyze the stained cells on a multi-color flow cytometer. Acquire a sufficient number of events (e.g., >100,000) for statistical analysis.

-

Data Analysis (Gating):

-

Gate on viable, single cells.

-

Identify the leukemic blast population (e.g., CD45-dim, side scatter-low).

-

Quantify the percentage of cells expressing maturation markers (e.g., CD11b, CD15) within the blast or total myeloid gate.

-

Compare the immunophenotypic profile before and after treatment to assess the shift from immature blasts to mature myeloid cells.[4]

-

Clinical Considerations: IDH Differentiation Syndrome (DS)

A significant adverse event associated with this compound is IDH-inhibitor-associated differentiation syndrome (IDH-DS).[19][20] This is a potentially life-threatening condition resulting from the rapid proliferation and differentiation of myeloid cells.[1][10]

| Parameter | Value / Description | Reference |

| Incidence | 10.4% - 19% (Any Grade) | [10][19][20][21][22] |

| Median Time to Onset | 19 - 32 days (Range: 4-129 days) | [20][21][22] |

| Common Manifestations | Dyspnea/hypoxia, pulmonary infiltrates, fever, peripheral edema, renal impairment, unexplained hypotension. | [20][21] |

| Management | Prompt initiation of systemic corticosteroids (e.g., dexamethasone). Temporary interruption of this compound may be required. | [20][21] |

Higher baseline levels of bone marrow blasts and lactate dehydrogenase have been identified as risk factors for developing severe DS.[10][21]

Mechanisms of Resistance

Despite the efficacy of this compound, both primary and acquired resistance can occur.

Primary Resistance

Primary resistance is observed in patients who do not respond to this compound therapy from the outset. A key mechanism is the presence of co-occurring mutations in signal transduction pathways, particularly the RAS/MAPK pathway (e.g., NRAS, KRAS, PTPN11).[3][4][15] Activation of these parallel signaling pathways can sustain leukemic cell proliferation and survival independently of the IDH2 pathway, thereby rendering the cells insensitive to this compound monotherapy.[3][4]

Acquired Resistance

Acquired resistance develops in patients who initially respond to treatment but later relapse. Several mechanisms have been identified:

-

Second-Site IDH2 Mutations: The emergence of a second mutation in the IDH2 gene can prevent this compound from binding effectively to the mutant enzyme.[13][23] Interestingly, this resistance mutation can occur in trans on the wild-type IDH2 allele.[13][23]

-

Isoform Switching: The outgrowth of a subclone with a mutation in IDH1 can lead to relapse, as this compound is selective for IDH2 and does not inhibit mutant IDH1.[24][25]

-

Clonal Evolution: The selection and expansion of pre-existing or newly acquired subclones with mutations in other pathways (e.g., RTK pathways) that bypass the need for the IDH2 mutation can also drive resistance.[25]

Conclusion and Future Directions

This compound represents a significant advancement in the targeted therapy of AML by effectively reversing the oncometabolite-driven differentiation block in IDH2-mutated cells. Its mechanism of inducing cellular maturation provides a clear therapeutic rationale and has demonstrated durable clinical responses in a subset of patients with relapsed or refractory disease. Understanding the pharmacodynamic effects, potential for differentiation syndrome, and mechanisms of resistance is critical for its optimal use and for the development of next-generation strategies. Future research will likely focus on rational combination therapies, such as pairing this compound with inhibitors of resistance pathways (e.g., MAPK pathway inhibitors) or other epigenetic modifiers like azacitidine, to overcome resistance and improve patient outcomes.[3][12]

References

- 1. Differentiation Syndrome Associated With this compound, a Selective Inhibitor of Mutant Isocitrate Dehydrogenase 2: Analysis of a Phase 1/2 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound in mutant IDH2 relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of this compound in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound induces acute myeloid leukemia cell differentiation to promote clinical response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]

- 6. Molecular remission and response patterns in patients with mutant-IDH2 acute myeloid leukemia treated with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, an inhibitor of mutant IDH2 proteins, induces durable remissions in older patients with newly diagnosed acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Differentiation syndrome associated with treatment with IDH2 inhibitor this compound: pooled analysis from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. onclive.com [onclive.com]

- 12. targetedonc.com [targetedonc.com]

- 13. This compound in acute myeloid leukemia: clinical development and perspectives on treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound induces acute myeloid leukemia cell differentiation to promote clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Validate User [ashpublications.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. agilent.com [agilent.com]

- 18. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ashpublications.org [ashpublications.org]

- 20. Differentiation Syndrome Associated With this compound, a Selective Inhibitor of Mutant Isocitrate Dehydrogenase 2: Analysis of a Phase 1/2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Differentiation syndrome associated with treatment with IDH2 inhibitor this compound: pooled analysis from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Differentiation syndrome with ivosidenib and this compound treatment in patients with relapsed or refractory IDH-mutated AML: a U.S. Food and Drug Administration systematic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mskcc.org [mskcc.org]

- 24. Frontiers | The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia [frontiersin.org]

- 25. researchgate.net [researchgate.net]

Enasidenib's Impact on Histone and DNA Hypermethylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of enasidenib, focusing on its role in reversing the epigenetic dysregulation central to isocitrate dehydrogenase 2 (IDH2)-mutated acute myeloid leukemia (AML). We detail the core signaling pathways, present quantitative data on the drug's effects, and outline the key experimental protocols used to elucidate its impact on histone and DNA hypermethylation.

Core Mechanism of Action: Reversing Oncometabolism-Driven Hypermethylation